molecular formula C8H5F3N2O B8465775 6-Methoxy-3-(trifluoromethyl)picolinonitrile

6-Methoxy-3-(trifluoromethyl)picolinonitrile

Cat. No.: B8465775
M. Wt: 202.13 g/mol
InChI Key: UOTQTVPJJWNBKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxy-3-(trifluoromethyl)picolinonitrile is a useful research compound. Its molecular formula is C8H5F3N2O and its molecular weight is 202.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H5F3N2O

Molecular Weight

202.13 g/mol

IUPAC Name

6-methoxy-3-(trifluoromethyl)pyridine-2-carbonitrile

InChI

InChI=1S/C8H5F3N2O/c1-14-7-3-2-5(8(9,10)11)6(4-12)13-7/h2-3H,1H3

InChI Key

UOTQTVPJJWNBKI-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(C=C1)C(F)(F)F)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Heat a solution of 2-chloro-6-methoxy-3-trifluoromethyl-pyridine (211 mg, 1.0 mmol), zinc cyanide (64 mg, 0.55 mmol), pd2(dba)3 (45 mg), DPPF (55 mg) in DMF (3 mL) and water (0.03 mL), under a nitrogen atmosphere, at 120° C. for 1.5 hours. Cool the reaction to 0° C. and add a solution of saturated ammonium chloride solution (2 mL), water (2 mL) and concentrated ammonium hydroxide (0.5 mL) and stir for 1 hour. Extract the mixture with ethyl acetate (3×20 mL) and wash the combined organics with brine (50 mL). Dry the organic extract over MgSO4 and remove the solvent under reduced pressure. Purify the residue by flash chromatography, eluting with a 25:1 mixture of hexane:ether to give the title compound.
Quantity
211 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
0.03 mL
Type
solvent
Reaction Step One
Name
zinc cyanide
Quantity
64 mg
Type
catalyst
Reaction Step One
Quantity
45 mg
Type
catalyst
Reaction Step One
Name
Quantity
55 mg
Type
catalyst
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

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